1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione is a chalcone. It has been isolated from the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata. It can be prepared by the benzoylation of ortho-hydroxyacetophenone in pyridine. It has been reported to crystallize in the triclinic space group. It exists in two enolic tautomeric forms in which the hydroxyl and phenolic protons are linked to the ketonic oxygen atom via hydrogen bonds. It forms (1:1) inclusion compounds by reacting with formaldehyde in the presence of various 1-arylpiperazines.
1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a member of dihydrochalcones.
1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a member of dihydrochalcones.
Brand Name:
Vulcanchem
CAS No.:
1469-94-9
VCID:
VC20946053
InChI:
InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2
SMILES:
C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O
Molecular Formula:
C15H12O3
Molecular Weight:
240.25 g/mol
1-(2-Hydroxyphenyl)-3-phenylpropane-1,3-dione
CAS No.: 1469-94-9
Cat. No.: VC20946053
Molecular Formula: C15H12O3
Molecular Weight: 240.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | 1-(2-Hydroxyphenyl)-3-phenyl-1,3-propanedione is a chalcone. It has been isolated from the stem bark of Millettia ovalifolia and the root bark of Pongamia pinnata. It can be prepared by the benzoylation of ortho-hydroxyacetophenone in pyridine. It has been reported to crystallize in the triclinic space group. It exists in two enolic tautomeric forms in which the hydroxyl and phenolic protons are linked to the ketonic oxygen atom via hydrogen bonds. It forms (1:1) inclusion compounds by reacting with formaldehyde in the presence of various 1-arylpiperazines. 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a member of dihydrochalcones. |
|---|---|
| CAS No. | 1469-94-9 |
| Molecular Formula | C15H12O3 |
| Molecular Weight | 240.25 g/mol |
| IUPAC Name | 1-(2-hydroxyphenyl)-3-phenylpropane-1,3-dione |
| Standard InChI | InChI=1S/C15H12O3/c16-13-9-5-4-8-12(13)15(18)10-14(17)11-6-2-1-3-7-11/h1-9,16H,10H2 |
| Standard InChI Key | OABFIJGAEVKMJP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CC(=O)C2=CC=CC=C2O |
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